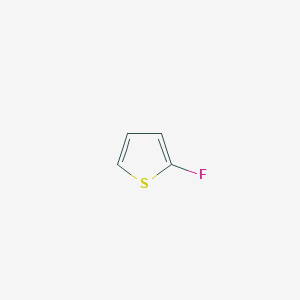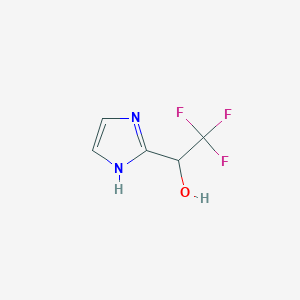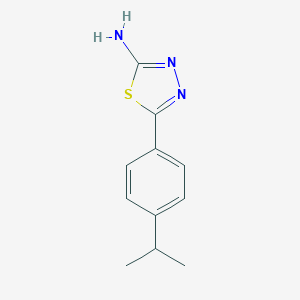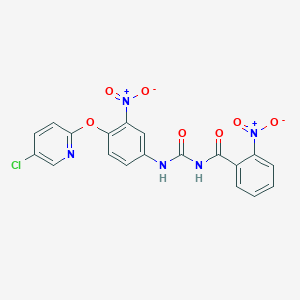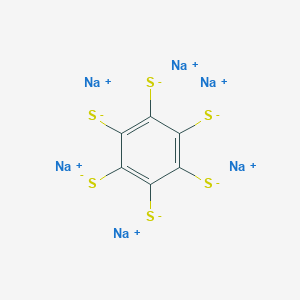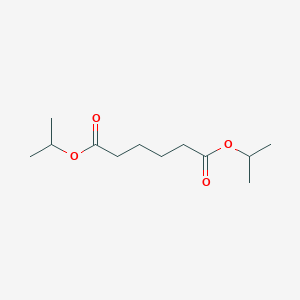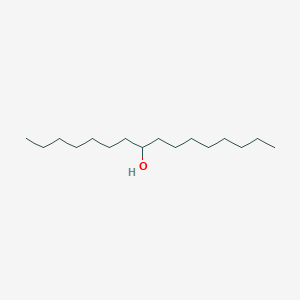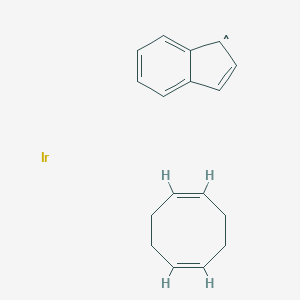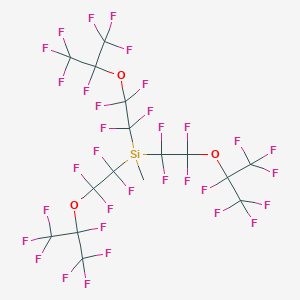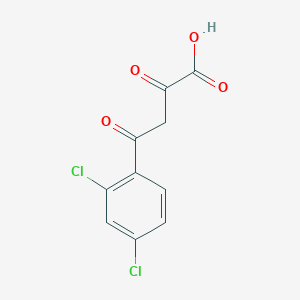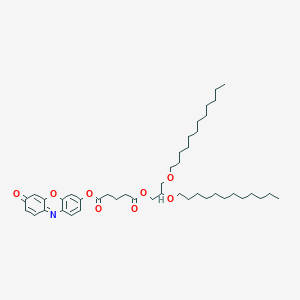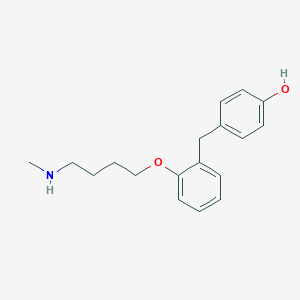
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as a selective β2-adrenergic receptor agonist, which means that it has the ability to selectively bind to and activate β2-adrenergic receptors in the body.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves the selective binding and activation of β2-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to various downstream effects, including bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine are primarily mediated through the activation of β2-adrenergic receptors. These effects include increased airway diameter, increased blood flow to skeletal muscle, and increased cardiac output. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine in lab experiments is its high selectivity for β2-adrenergic receptors. This allows for more specific and targeted experiments. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous β2-adrenergic receptor activation.
Orientations Futures
There are numerous future directions for the study of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine. One potential direction is the development of more selective and potent β2-adrenergic receptor agonists. Additionally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases. Finally, the potential use of this compound in the treatment of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease, should be explored further.
Méthodes De Synthèse
The synthesis method of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves the reaction of 4-hydroxybenzyl alcohol with 2-(4-bromophenoxy)-N-methylbutan-1-amine in the presence of a base. This reaction results in the formation of the desired compound. The purity of the compound can be increased through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for β2-adrenergic receptors, which are found in various tissues throughout the body. This receptor activation has been linked to various physiological processes, including bronchodilation, vasodilation, and increased cardiac output.
Propriétés
Numéro CAS |
101686-63-9 |
|---|---|
Nom du produit |
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine |
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-19-12-4-5-13-21-18-7-3-2-6-16(18)14-15-8-10-17(20)11-9-15/h2-3,6-11,19-20H,4-5,12-14H2,1H3 |
Clé InChI |
OAXQKMWMVBGUJZ-UHFFFAOYSA-N |
SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
SMILES canonique |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
Autres numéros CAS |
101686-63-9 |
Synonymes |
4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine HBPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




